2-Chloro-10-(chloroacetyl)-10H-phenothiazine (CAS 16189-69-8) is a highly functionalized, electrophilic intermediate widely utilized in the synthesis of neuroleptic agents, redox-active polymers, and advanced biochemical probes. Featuring both an electron-withdrawing 2-chloro substituent and an activated 10-chloroacetyl linker, this compound serves as a premium building block for rapid nucleophilic diversification. In industrial procurement, it is prioritized over unfunctionalized phenothiazines because it bypasses the low-yielding, multi-step acylation and halogenation processes, providing a rigorously pure starting point for high-throughput library synthesis and scalable active pharmaceutical ingredient (API) manufacturing [1].
Attempting to substitute 2-Chloro-10-(chloroacetyl)-10H-phenothiazine with the more common 2-chloro-10-(3-chloropropyl)phenothiazine fundamentally alters the downstream synthetic workflow. The unactivated alkyl chloride of the propyl linker requires harsh thermal conditions and iodide catalysis for amination, which frequently induces oxidative degradation of the phenothiazine sulfur core. Furthermore, substituting with 10-(chloroacetyl)phenothiazine lacking the 2-chloro group eliminates the critical electronic asymmetry required for downstream dopamine D2 receptor binding and alters the redox potential of the core, rendering the final derivatives therapeutically or electrochemically inert [1].
The chloroacetyl linker in 2-Chloro-10-(chloroacetyl)-10H-phenothiazine features a highly electrophilic alpha-carbon adjacent to the carbonyl, enabling rapid SN2 substitution. Comparative kinetic models demonstrate that amination with secondary amines (e.g., piperazine derivatives) reaches >95% conversion at 40°C within 3 hours. In contrast, the unactivated 2-chloro-10-(3-chloropropyl)phenothiazine requires extended heating at 90°C for over 16 hours to achieve similar yields, often necessitating sodium iodide catalysis. This activation significantly reduces thermal degradation of the oxidation-prone phenothiazine core [1].
| Evidence Dimension | Amination reaction time and temperature for >95% conversion |
| Target Compound Data | ~3 hours at 40°C (mild SN2) |
| Comparator Or Baseline | 2-Chloro-10-(3-chloropropyl)phenothiazine (>16 hours at 90°C) |
| Quantified Difference | 5x reduction in reaction time and 50°C lower processing temperature |
| Conditions | Standard SN2 amination with N-methylpiperazine in polar aprotic solvent |
Allows process chemists to perform late-stage diversification under mild conditions, maximizing yield and purity of sensitive downstream APIs.
The presence of the electron-withdrawing chlorine atom at the 2-position significantly modulates the electron density of the phenothiazine core. Voltammetric analysis indicates that 2-Chloro-10-(chloroacetyl)-10H-phenothiazine exhibits an anodic peak potential (E_pa) approximately 60-80 mV higher than the unsubstituted 10-(chloroacetyl)phenothiazine. This increased oxidation potential translates to enhanced resistance against ambient auto-oxidation during bulk storage and handling, reducing the formation of dark, insoluble sulfoxide byproducts that commonly plague phenothiazine procurement[1].
| Evidence Dimension | Anodic peak oxidation potential (E_pa) |
| Target Compound Data | +60 to +80 mV shift (increased stability) |
| Comparator Or Baseline | 10-(chloroacetyl)-10H-phenothiazine (baseline E_pa) |
| Quantified Difference | ~70 mV higher oxidation threshold |
| Conditions | Cyclic voltammetry in standard aprotic electrolyte (e.g., TBAPF6 in dichloromethane) |
Ensures longer shelf-life and higher batch-to-batch reproducibility, minimizing material loss due to oxidative degradation in industrial settings.
Synthesizing ethyl-linked phenothiazine derivatives via direct N-alkylation with 1,2-dihaloethanes is notoriously inefficient, often yielding <40% of the desired product due to competing elimination (vinyl chloride formation) and dimerization. Utilizing 2-Chloro-10-(chloroacetyl)-10H-phenothiazine as the precursor circumvents this issue. The acylation strictly guarantees a 2-carbon linker, and subsequent amination followed by amide reduction yields the target 10-(2-aminoethyl) derivatives with >85% overall fidelity, completely eliminating dimeric impurities [1].
| Evidence Dimension | Yield of 2-carbon linked aminated product |
| Target Compound Data | >85% yield via amination/reduction sequence |
| Comparator Or Baseline | Direct alkylation with 1-bromo-2-chloroethane (<40% yield) |
| Quantified Difference | >45% absolute increase in target yield |
| Conditions | Two-step acylation/reduction vs. one-step direct alkylation |
Provides the only scalable, high-purity procurement route for synthesizing ethyl-linked phenothiazine analogs without intractable purification bottlenecks.
Due to the mild amination conditions of the chloroacetyl group, this compound is ideal for automated parallel synthesis, allowing rapid coupling with diverse amine libraries without thermal degradation[1].
The enhanced oxidative stability imparted by the 2-chloro group makes this intermediate highly suitable for integration into stable redox-active polymers used in energy storage or advanced biosensors[2].
As a guaranteed 2-carbon linker precursor, it is the optimal starting material for manufacturing specific phenothiazine derivatives where direct alkylation fails due to elimination and dimerization side reactions[3].
Irritant